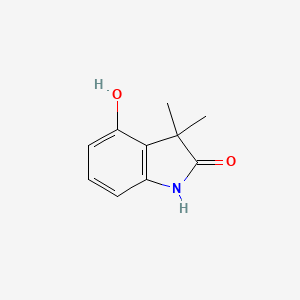

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLJMUHGWNWHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4 Hydroxy 3,3 Dimethyl 1,3 Dihydro Indol 2 One

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are essential for moving beyond simple confirmation of a molecular formula to a detailed understanding of its three-dimensional structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, which lacks stereocenters, NMR analysis focuses on the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and probing the electronic effects of the substituents on the oxindole (B195798) core.

A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would appear as a set of coupled multiplets, with their specific chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing amide moiety. The proton ortho to the hydroxyl group (at C5) would likely be the most upfield, while the proton ortho to the amide-fused ring (at C7) would be further downfield. The two methyl groups at the C3 position are chemically equivalent and would present as a sharp singlet, integrating to six protons. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could vary depending on solvent, concentration, and temperature due to hydrogen bonding.

In ¹³C NMR, each unique carbon atom would yield a distinct signal. The carbonyl carbon (C2) of the lactam ring is expected to be the most downfield signal, typically in the 175-180 ppm range. The quaternary carbon (C3) bearing the two methyl groups would also be distinct. Aromatic carbons would resonate in the typical 110-150 ppm region, with the carbon attached to the hydroxyl group (C4) showing a significant downfield shift. The two methyl carbons would appear as a single, upfield signal.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | - | - | ~178 |

| C3 | - | - | - | ~45 |

| C3a | - | - | - | ~125 |

| C4 (C-OH) | - | - | - | ~145 |

| C5 | ~6.7 | Doublet (d) | 1H | ~110 |

| C6 | ~7.0 | Triplet (t) | 1H | ~122 |

| C7 | ~6.8 | Doublet (d) | 1H | ~115 |

| C7a | - | - | - | ~140 |

| C(CH₃)₂ | ~1.3 | Singlet (s) | 6H | ~25 |

| N-H | ~10.0 | Broad Singlet (br s) | 1H | - |

| O-H | ~9.0 | Broad Singlet (br s) | 1H | - |

Note: Predicted values are estimates based on typical chemical shifts for oxindole and phenol (B47542) moieties and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. Under electron ionization (EI), this compound (molar mass: 191.21 g/mol ) would be expected to produce a distinct molecular ion peak (M⁺) at m/z = 191.

The fragmentation of the oxindole core is well-documented. acs.org A primary and highly characteristic fragmentation pathway for 3,3-disubstituted oxindoles is the loss of one of the substituents at the C3 position. For the title compound, this would involve the loss of a methyl radical (•CH₃), leading to a stable cation at m/z = 176 (M-15). This fragment would likely be a prominent peak in the spectrum.

Further fragmentation could proceed via several pathways:

Loss of Carbon Monoxide (CO): The lactam ring can undergo cleavage, leading to the loss of a neutral CO molecule from the [M-CH₃]⁺ fragment, which would result in a peak at m/z = 148.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the heterocyclic ring could occur, though this is less common for this specific ring system.

Cleavage involving the hydroxyl group: Loss of a hydroxyl radical or water is less likely without rearrangement.

Table 3.1.2: Plausible Mass Spectrometry Fragmentation for this compound.

| m/z | Proposed Fragment | Formula | Notes |

| 191 | [M]⁺ | [C₁₀H₁₁NO₂]⁺ | Molecular Ion |

| 176 | [M - CH₃]⁺ | [C₉H₈NO₂]⁺ | Loss of a methyl radical from C3 |

| 148 | [M - CH₃ - CO]⁺ | [C₈H₈NO]⁺ | Subsequent loss of carbon monoxide |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing key information on functional groups and intermolecular interactions like hydrogen bonding.

For this compound, several key vibrational modes would be of interest:

O-H and N-H Stretching: In a dilute, non-polar solvent, sharp bands for "free" O-H (around 3600 cm⁻¹) and N-H (around 3400-3450 cm⁻¹) stretching would be expected. However, in the solid state or in polar solvents, these groups will participate in extensive intermolecular hydrogen bonding. This would cause the bands to broaden significantly and shift to lower wavenumbers (e.g., 3200-3400 cm⁻¹ for O-H and 3100-3300 cm⁻¹ for N-H), indicating strong associative interactions.

C=O Stretching: The carbonyl group of the lactam will exhibit a strong absorption band. In the absence of hydrogen bonding, this typically appears around 1710-1720 cm⁻¹. If the N-H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule (forming dimers), this band would shift to a lower frequency (e.g., 1680-1700 cm⁻¹).

Tautomerism: The compound could theoretically exist in tautomeric forms, such as an enol form where the lactam C=O becomes a C-OH, or a keto-enol form involving the phenolic hydroxyl group. Vibrational spectroscopy can help investigate this. The presence of a strong C=O band confirms the predominance of the lactam form. The absence of significant bands corresponding to C=N or additional C=C stretching would suggest that alternative tautomers are not present in major quantities under normal conditions.

X-ray Crystallography and Solid-State Conformations

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound does not appear to be available in open-access crystallographic databases.

Based on the structures of related oxindole derivatives, a hypothetical crystal structure would likely feature a nearly planar bicyclic core. researchgate.net The gem-dimethyl groups at C3 would position themselves to minimize steric strain. The most significant feature of the crystal packing would be an extensive network of hydrogen bonds. The phenolic -OH group and the amide N-H group are both excellent hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are effective acceptors. This would likely lead to the formation of complex hydrogen-bonded chains or sheets, resulting in a stable, high-melting-point solid.

Solution-State Conformational Dynamics and Isomerism

In solution, molecules can exhibit dynamic behaviors not observable in the static solid state. For this compound, the primary considerations for dynamics and isomerism would be rotational isomerism and tautomerism.

The bond between the aromatic ring and the hydroxyl group (C4-O) allows for rotation. While the energy barrier for this rotation is typically low, specific solvent interactions or intramolecular hydrogen bonding (if sterically possible) could favor a particular conformation. However, given the geometry, significant rotational isomers (rotamers) with long lifetimes are unlikely.

As mentioned in section 3.1.3, the potential for tautomerism exists. The molecule could exist in equilibrium between its dominant lactam form and a lactim tautomer (4-Hydroxy-3,3-dimethyl-2-methoxy-3H-indole). Solution-state NMR studies, particularly at variable temperatures, could probe such an equilibrium. The absence of signals corresponding to the lactim form in a typical NMR spectrum would indicate that the lactam form is overwhelmingly favored thermodynamically. The energetic cost of disrupting the aromaticity of the benzene ring makes other tautomeric forms highly improbable.

Theoretical and Computational Chemistry of 4 Hydroxy 3,3 Dimethyl 1,3 Dihydro Indol 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to study oxindole (B195798) derivatives, providing a balance between computational cost and accuracy. For 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, these calculations can elucidate its three-dimensional geometry, charge distribution, and molecular orbital energies.

DFT calculations, often using a basis set such as B3LYP/6-311G**, can determine the optimized molecular geometry, bond lengths, and bond angles. A key aspect of the electronic structure is the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. For this molecule, the hydroxyl and carbonyl oxygen atoms are expected to be regions of negative potential, while the N-H proton would be a region of positive potential.

Interactive Table: Hypothetical Quantum Chemical Properties This table presents illustrative data that would be obtained from a DFT calculation for this compound.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity, influencing solubility and interactions. |

| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions. For this compound, docking studies can predict its binding affinity and interaction patterns with various enzymes or receptors, such as kinases or proteases, which are common targets for oxindole-based inhibitors.

The process involves preparing the 3D structures of both the ligand (the oxindole derivative) and the target protein. The ligand's geometry is typically optimized using quantum chemical methods as described above. Docking software, such as AutoDock or Glide, then systematically explores possible binding poses of the ligand within the protein's active site. Each pose is scored based on a function that estimates the binding free energy, with lower scores indicating more favorable binding.

The analysis of the best-scoring poses reveals key interactions. For this compound, the hydroxyl group and the carbonyl oxygen are likely to act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The benzene (B151609) ring can form π-π stacking or hydrophobic interactions with aromatic residues in the active site. The gem-dimethyl group at the C3 position provides steric bulk that can influence the binding orientation and fit within the pocket.

Interactive Table: Illustrative Molecular Docking Results This table shows hypothetical docking results of this compound against a sample protein target, such as a kinase.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| VEGFR-2 (e.g., 2OH4) | -8.5 | Glu885, Asp1046 | H-bond with hydroxyl group, H-bond with N-H group |

| CDK2 (e.g., 1HCK) | -7.9 | Leu83, Lys33 | H-bond with carbonyl oxygen, Hydrophobic interaction with benzene ring |

Molecular Dynamics Simulations for Conformational Stability

An MD simulation for the this compound-protein complex would typically run for nanoseconds to microseconds. The trajectory generated from the simulation is then analyzed to understand the system's behavior. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues or atoms. It helps identify flexible regions of the protein and how ligand binding might affect this flexibility.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions.

These simulations can confirm the stability of interactions predicted by docking and provide a more accurate estimation of binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

Interactive Table: Example Molecular Dynamics Simulation Analysis This table summarizes hypothetical output from a 100 ns MD simulation of the compound bound to a target protein.

| Analysis Metric | Hypothetical Result | Interpretation |

|---|---|---|

| Protein RMSD | Plateau at 2.1 Å after 20 ns | The protein-ligand complex is stable throughout the simulation. |

| Ligand RMSD | Stable at 1.5 Å relative to the protein binding site | The ligand remains stably bound in its initial docked pose. |

| RMSF of Active Site Residues | Low fluctuations (<1.0 Å) | The binding of the ligand stabilizes the active site residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, a QSAR study would involve designing and synthesizing a library of analogues with variations at different positions (e.g., on the benzene ring or the N1 position) and measuring their biological activity against a specific target.

The process involves several steps:

Data Set Generation: A series of analogues based on the core scaffold is created.

Descriptor Calculation: For each analogue, various molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields) descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC50 values).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. The model also provides insights into which structural features are most important for activity. For instance, a QSAR model might reveal that electron-withdrawing groups on the benzene ring enhance activity, while bulky substituents on the nitrogen atom are detrimental.

Interactive Table: Hypothetical 2D-QSAR Model Equation This table presents an example of a QSAR equation for a series of analogues based on the this compound scaffold.

| QSAR Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.5 * LogP - 1.2 * TPSA + 0.8 * (No. of H-bond Donors) + 3.5 | R² = 0.85, Q² = 0.75 |

| Descriptor | Interpretation of Coefficient |

| LogP (Lipophilicity) | Positive coefficient suggests that higher lipophilicity may increase activity. |

| TPSA (Topological Polar Surface Area) | Negative coefficient indicates that a lower polar surface area might be favorable. |

Reaction Mechanism Predictions for Synthetic Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions, helping to optimize synthetic routes and predict outcomes. For the synthesis of this compound, computational methods can be used to study the feasibility of proposed synthetic pathways.

A common route to oxindoles is through the intramolecular cyclization of α-haloacetanilides (a Heck-type reaction) or through Friedel-Crafts type reactions. For a proposed pathway, quantum chemical calculations (like DFT) can be used to map the potential energy surface of the reaction. This involves:

Calculating the energies of reactants, intermediates, and products.

Locating the transition state (TS) structures for each elementary step.

Calculating the activation energy (the energy barrier from reactant to transition state).

By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and identify the rate-determining step. This information can guide the choice of reagents, catalysts, and reaction conditions (e.g., temperature) to improve the yield and selectivity of the synthesis. For example, calculations could predict whether a specific base would be effective in promoting a cyclization step or which regioisomer is more likely to form.

Interactive Table: Illustrative Energy Profile for a Synthetic Step This table shows a hypothetical calculated energy profile for an intramolecular cyclization step in the synthesis of the target compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (N-aryl-α-chloroamide) | 0.0 | Starting material for the cyclization step. |

| Transition State (TS) | +25.5 | The energy barrier for the ring-closing reaction. |

| Intermediate | -5.2 | A transient species formed after the ring closure. |

Pre Clinical Investigation of Biological Activities: Mechanistic Insights

Target Identification and Engagement Studies for Oxindole (B195798) Derivatives

In silico and in vitro studies of various oxindole scaffolds have identified several potential biological targets. Computational repositioning strategies have suggested that some oxindole derivatives may interact with key signaling proteins. nih.gov For instance, vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, has been identified as a potential target for certain oxindole compounds through molecular docking studies. nih.gov

Other research on 3,3-disubstituted oxindole derivatives has pointed towards anti-proliferative activity in various human tumor cell lines, suggesting engagement with targets involved in cancer cell growth and survival. researchgate.netunimi.it Furthermore, some 3-oxindole derivatives have been identified as potential inhibitors of HIV-1 Tat-mediated viral transcription, indicating an interaction with viral regulatory pathways. nih.gov

It is important to note that these are examples from the broader class of oxindoles, and the specific targets of 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one remain to be elucidated.

Mechanistic Pathways of Cellular Responses Induced by Related Compounds

The cellular responses to oxindole derivatives are as varied as their identified targets. For compounds showing anti-proliferative effects, the induced cellular responses would likely involve the modulation of signaling pathways that control cell cycle progression and apoptosis.

In the context of neuroprotection, some 3-arylmethyl-2-oxindole derivatives have been shown to protect neuronal cells from death induced by oxidative stress. researchgate.net This suggests a mechanism involving the mitigation of cellular damage caused by reactive oxygen species.

Again, these mechanistic insights are based on related compounds and not on this compound itself.

Enzymatic Assays and Inhibition Kinetics of Structurally Similar Compounds

Enzymatic assays are a common method to determine the inhibitory potential of small molecules. For instance, studies on novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives, which share some structural similarities with oxindoles, have demonstrated competitive and reversible inhibition of mushroom tyrosinase. nih.gov The kinetics of such inhibition are typically determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. libretexts.orgkhanacademy.orgyoutube.com

While no specific enzymatic assays for this compound have been reported, should it be found to be an enzyme inhibitor, its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki) would be determined through similar kinetic studies. libretexts.orgkhanacademy.orgyoutube.com

Table 1: Hypothetical Data Presentation for Enzyme Inhibition Kinetics (Note: This table is for illustrative purposes only as no specific data exists for this compound.)

| Enzyme Target | Compound Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (µmol/min) | Inhibition Type | Ki (µM) |

| Not Determined | - | - | - | Not Determined | - |

| Not Determined | - | - | - | Not Determined | - |

| Not Determined | - | - | - | Not Determined | - |

Receptor Binding Profiling and Functional Agonism/Antagonism in the Oxindole Class

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For example, certain 1,6-disubstituted-4-quinolone-3-carboxamides have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2). nih.gov Such studies typically use radioligand displacement assays to determine the binding affinity (Ki) of the test compound.

Functional assays are then employed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For instance, some JDTic analogues, which are complex molecules containing a tetrahydroisoquinoline core, have been identified as potent and selective κ opioid receptor antagonists through [³⁵S]GTPγS assays. nih.gov

No receptor binding or functional data is currently available for this compound.

Table 2: Illustrative Data Table for Receptor Binding Affinity (Note: This table is for illustrative purposes only as no specific data exists for this compound.)

| Receptor | Radioligand | Compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Not Determined | - | - | - | - |

| Not Determined | - | - | - | - |

| Not Determined | - | - | - | - |

Pathway Analysis in Pre-clinical Models for the Oxindole Scaffold

Pathway analysis in preclinical models, such as cell culture or animal studies, helps to understand the broader biological impact of a compound. For example, in silico studies of some newly synthesized oxindole derivatives predicted high gastrointestinal absorption and potential inhibition of cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), suggesting possible drug-drug interactions. semanticscholar.org

Structure Activity Relationship Sar Studies of 4 Hydroxy 3,3 Dimethyl 1,3 Dihydro Indol 2 One Analogues

Systematic Modification of the 4-Hydroxy Group and its Impact on Biological Activity

The phenolic hydroxyl group at the 4-position is a key functional group that can participate in hydrogen bonding and act as a potential site for metabolic transformations. Its modification into ethers and esters has been a primary strategy to modulate the physicochemical properties and biological activity of the parent compound.

Conversion of the 4-hydroxy group to various alkoxy moieties (ethers) has been shown to significantly influence activity, largely dependent on the nature of the alkyl or aryl group introduced. For instance, small alkyl ethers, such as a methoxy (B1213986) group, can alter the electronic and lipophilic character of the molecule. While this may in some cases enhance cell permeability, it can also lead to a decrease in activity if the free hydroxyl is crucial for target binding.

The formation of ester derivatives at the 4-position provides another avenue for SAR exploration, often creating prodrugs that can be hydrolyzed in vivo to release the active hydroxyl compound. The rate of hydrolysis and the resulting pharmacokinetic profile are dependent on the nature of the acyl group.

Bioisosteric replacement of the 4-hydroxy group with other functional groups capable of acting as hydrogen bond donors or acceptors, such as an amino or sulfhydryl group, is another important area of investigation. These modifications can lead to altered binding interactions and selectivity profiles. For example, replacing a hydroxyl group with a fluorine atom, a common bioisosteric switch, can block metabolic oxidation and alter the electronic properties of the aromatic ring, which may impact biological activity. chemrxiv.org

| Modification of 4-Hydroxy Group | General Impact on Biological Activity | Rationale for Modification |

| Etherification (e.g., -OCH₃) | Variable; may increase or decrease activity depending on the target. Can improve metabolic stability. | To modulate lipophilicity, block metabolism of the hydroxyl group, and explore steric effects at the binding site. |

| Esterification (e.g., -OC(O)CH₃) | Often results in prodrugs with altered pharmacokinetic profiles. In vitro activity may be reduced. | To improve oral bioavailability and modify the duration of action. The ester can be cleaved in vivo to release the active drug. |

| Bioisosteric Replacement (e.g., -F, -NH₂) | Can lead to significant changes in activity and selectivity. Fluorine can enhance binding and block metabolism. | To alter hydrogen bonding capacity, electronic properties, and metabolic stability. cambridgemedchemconsulting.com |

Exploration of Substituent Effects at the 3,3-Dimethyl Positions

The gem-dimethyl group at the 3-position of the oxindole (B195798) core plays a crucial role in conferring conformational rigidity and metabolic stability. This structural feature is often associated with enhanced biological activity by locking the molecule into a specific bioactive conformation.

Replacing the methyl groups with larger dialkyl substituents (e.g., diethyl, dipropyl) can probe the steric tolerance of the binding pocket. In many cases, increasing the steric bulk at this position leads to a decrease in activity, suggesting a constrained binding site. However, in some instances, larger lipophilic groups may enhance binding through favorable hydrophobic interactions.

| Modification at 3,3-Position | General Impact on Biological Activity | Rationale for Modification |

| Larger Dialkyl Groups (e.g., Diethyl) | Often leads to decreased activity due to steric hindrance. | To probe the size of the binding pocket and explore the impact of increased lipophilicity. |

| Spirocyclic Systems (e.g., Spiro-cyclopropyl) | Can significantly enhance activity by introducing conformational rigidity. | To lock the molecule in a potentially more active conformation and explore novel interactions within the binding site. researchgate.netmdpi.com |

| Unsymmetrical Dialkyl Groups | Can introduce chirality, leading to stereoselective activity. | To explore stereochemical requirements for binding and potentially improve potency and selectivity. |

Modifications of the Indol-2-one (B1256649) Nitrogen and Benzene (B151609) Ring

The nitrogen atom of the indol-2-one ring and the aromatic benzene ring offer further opportunities for structural diversification to fine-tune the biological activity.

N-Alkylation or N-acylation of the lactam nitrogen can influence the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor. The introduction of small alkyl groups may enhance cell penetration, while larger or functionalized substituents can be used to probe for additional binding interactions or to attach linker groups for targeted drug delivery.

Substitution on the benzene ring at the 5-, 6-, or 7-positions can significantly impact the electronic properties and steric profile of the molecule. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the reactivity of the oxindole core and its interaction with biological targets. For instance, the introduction of a halogen at the 5-position has been shown in some indole (B1671886) derivatives to enhance anticancer activity. nih.gov

| Modification Site | Type of Modification | General Impact on Biological Activity | Rationale for Modification |

| Indol-2-one Nitrogen (N1) | Alkylation/Acylation | Modulates physicochemical properties and can introduce new binding interactions. | To improve solubility, lipophilicity, and metabolic stability. Can also serve as a point of attachment for other functionalities. |

| Benzene Ring (C5, C6, C7) | Halogenation | Often enhances activity due to favorable electronic and steric effects. | To increase lipophilicity and potentially form halogen bonds with the target protein. |

| Benzene Ring (C5, C6, C7) | Introduction of Electron-Donating/Withdrawing Groups | Can significantly alter the electronic nature of the scaffold, impacting binding affinity. | To modulate the pKa of the molecule and explore electronic requirements for activity. |

Stereochemical Implications for Structure-Activity Relationships

When modifications at the C3 position introduce a chiral center, the resulting enantiomers often exhibit different biological activities. This stereoselectivity is a strong indicator of a specific interaction with a chiral biological target, such as an enzyme or a receptor.

For analogues where one of the methyl groups at the C3 position is replaced by a different substituent, a stereocenter is created. It has been observed in related 3-substituted-3-hydroxyoxindoles that different enantiomers can display remarkably different biological activities. nih.gov This highlights the importance of controlling the stereochemistry during synthesis and evaluating the individual enantiomers to identify the more potent isomer. mdpi.commalariaworld.org

The absolute configuration of the chiral center can dictate the precise orientation of the substituents in three-dimensional space, which in turn determines the quality of the fit within the binding site of the biological target. One enantiomer may be able to form key interactions that are not possible for its mirror image, leading to a significant difference in potency.

Design Principles for Novel Analogues Based on SAR Data

The accumulated SAR data from the systematic modification of the 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one scaffold provides a rational basis for the design of novel, more potent, and selective analogues. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to distill these findings into predictive models. nih.govjocpr.comphyschemres.orgnih.gov

Key design principles that have emerged include:

Preservation or strategic modification of the 4-hydroxy group: The 4-OH group is often a key pharmacophoric feature. If it is essential for binding, it should be retained. If it is a site of rapid metabolism, conversion to a metabolically stable ether or a prodrug ester may be beneficial. Bioisosteric replacements can be explored to fine-tune binding interactions.

Optimization of the C3-substituents: The gem-dimethyl group provides a good starting point for conformational restriction. Introduction of small spirocyclic rings at this position appears to be a promising strategy for enhancing activity.

Fine-tuning of electronic properties via benzene ring substitution: The introduction of small, electron-withdrawing groups, such as halogens, at the 5- or 6-positions is often favorable.

Exploitation of stereochemistry: For analogues with a chiral center at C3, the synthesis and evaluation of individual enantiomers are crucial to maximize potency.

By integrating these design principles, medicinal chemists can guide the synthesis of new generations of this compound analogues with improved therapeutic potential.

Derivatization and Functionalization Strategies for the 4 Hydroxy 3,3 Dimethyl 1,3 Dihydro Indol 2 One Core

Regioselective Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a prime target for regioselective functionalization due to its nucleophilicity. Common modifications include O-alkylation and O-acylation to form ethers and esters, respectively. These reactions must be conducted under conditions that selectively target the hydroxyl group without affecting other parts of the molecule.

O-Alkylation and O-Acylation: The direct alkylation of the hydroxyl group can be achieved using various alkyl halides or sulfates in the presence of a base. nih.gov The choice of base and solvent is crucial to ensure high regioselectivity. For instance, weaker bases and polar aprotic solvents often favor O-alkylation. Similarly, esterification can be performed using acyl chlorides or anhydrides with a suitable base or catalyst. nih.gov These derivatizations are fundamental for altering properties such as solubility, lipophilicity, and metabolic stability.

Table 1: Strategies for Regioselective Functionalization of the Hydroxyl Group

| Modification Type | Reagents and Conditions | Resulting Functional Group | Purpose |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) nih.gov | Ether (O-R) | Modify lipophilicity, metabolic stability |

| O-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) nih.gov | Ester (O-CO-R) | Prodrug synthesis, modify polarity |

| O-Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (O-SiR₃) | Protection of the hydroxyl group jocpr.com |

| O-Benzylation | Benzyl bromide, Base (e.g., NaHCO₃), NaI (catalyst) nih.gov | Benzyl Ether (O-Bn) | Protection, prodrug applications |

C-H Activation and Late-Stage Functionalization of the Indol-2-one (B1256649) Ring

Direct functionalization of the carbon-hydrogen (C-H) bonds on the aromatic ring of the indol-2-one core represents a powerful and atom-economical strategy for introducing molecular complexity. nih.gov This approach, often termed late-stage functionalization, allows for the modification of the core structure without the need for pre-functionalized starting materials. nih.gov

Transition metal catalysis, particularly with palladium, has become a cornerstone for these transformations. acs.orgorganic-chemistry.orgnih.gov Palladium catalysts can selectively activate specific C-H bonds, often guided by a directing group within the substrate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.org For the indol-2-one ring system, C-H activation can be directed to various positions on the benzene (B151609) ring, allowing for the introduction of aryl, alkyl, or other functional groups. nih.gov The regioselectivity of these reactions is a key challenge and is often controlled by the catalyst, ligands, and directing groups employed. beilstein-journals.orgnih.gov For instance, palladium-catalyzed cyclization of α-chloroacetanilides is a known method for synthesizing oxindoles with high regioselectivity. organic-chemistry.org

Photoredox catalysis has also emerged as a mild and effective method for the C-H functionalization of indole (B1671886) derivatives. nih.gov Visible-light-induced reactions can facilitate transformations like amidation at room temperature, providing a valuable tool for late-stage modification and peptide conjugation. nih.gov

Table 2: C-H Functionalization Strategies for the Indol-2-one Ring

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Introduced Group |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), Base (e.g., Et₃N) organic-chemistry.org | C5, C6, C7 | Aryl |

| Palladium-Catalyzed Alkenylation | Pd(II) catalyst, Oxidant (e.g., Cu(OAc)₂) beilstein-journals.org | C2, C3, C4, C7 | Alkenyl |

| Rhodium/Iridium-Catalyzed Annulation | [CpRh(OAc)₂] or [CpIr(OAc)₂] nih.govnih.gov | C4/C5 | Fused Rings |

| Photoredox Amidation | Eosin Y (photocatalyst), Green LED nih.gov | C2 | Amide |

Synthesis of Prodrugs and Pro-fluorophores Based on the Compound

The 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one structure can be strategically modified to create prodrugs and pro-fluorophores, which are inactive forms of a compound that are converted to their active forms under specific physiological or chemical conditions.

Pro-fluorophore Design: The hydroxyl group is also pivotal in the design of pro-fluorophores, which are "turn-on" fluorescent probes. In their native state, these molecules are non-fluorescent or weakly fluorescent. The hydroxyl group is derivatized with a trigger group that quenches the fluorescence. nih.govnih.gov Upon interaction with a specific analyte or enzyme that cleaves this trigger group, the original hydroxyl compound is regenerated, leading to a significant increase in fluorescence intensity. nih.govrsc.org This mechanism is often based on processes like intramolecular spirocyclization, where the derivatized form exists in a non-fluorescent closed state, and the cleavage of the trigger group allows it to switch to a fluorescent open form. nih.gov

Table 3: Prodrug and Pro-fluorophore Strategies

| Type | Strategy | Linkage Type | Activation Mechanism |

|---|---|---|---|

| Prodrug | Masking the hydroxyl group to improve bioavailability nih.gov | Ester, Carbonate, Ether nih.govunisi.it | Enzymatic cleavage (e.g., by esterases) |

| Pro-fluorophore | Attaching a fluorescence-quenching trigger to the hydroxyl group nih.gov | Ester, Ether | Analyte/Enzyme-mediated cleavage nih.govnih.gov |

Conjugation Strategies for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule like a protein, antibody, or nucleic acid. This requires the introduction of a reactive handle onto the core structure that can participate in a specific and efficient coupling reaction.

Click Chemistry: "Click chemistry" has become a premier strategy for bioconjugation due to its high efficiency, selectivity, and biocompatibility. wikipedia.org The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. glenresearch.comlumiprobe.com To utilize this method, the indol-2-one core must first be derivatized with either an azide (B81097) or a terminal alkyne group. This is typically done by reacting the hydroxyl group with a linker containing the desired functional group. The resulting molecule can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary reactive partner. glenresearch.comlumiprobe.com

Other Strategies: Besides click chemistry, other bioconjugation methods can be employed. For example, the core molecule could be functionalized with an aldehyde or ketone, which can then react with an aminooxy- or hydrazine-modified biomolecule to form a stable oxime or hydrazone linkage, respectively. nih.gov The choice of conjugation strategy depends on the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions that the biomolecule can tolerate.

Table 4: Bioconjugation Strategies

| Strategy | Required Functional Group on Core | Reaction Partner on Biomolecule | Linkage Formed |

|---|---|---|---|

| CuAAC Click Chemistry | Terminal Alkyne or Azide glenresearch.comlumiprobe.com | Azide or Terminal Alkyne | 1,2,3-Triazole lumiprobe.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) wikipedia.org | 1,2,3-Triazole |

| Oxime Ligation | Aldehyde or Ketone | Aminooxy nih.gov | Oxime |

| Hydrazone Ligation | Aldehyde or Ketone | Hydrazine/Hydrazide | Hydrazone |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Palladium acetate (B1210297) |

| 2-(di-tert-butylphosphino)biphenyl |

| Triethylamine (B128534) |

| Eosin Y |

| Copper(I) |

| Azide |

| Alkyne |

| α-chloroacetanilides |

| TBDMSCl |

| Imidazole |

| Benzyl bromide |

| Sodium bicarbonate |

| Sodium iodide |

| Potassium carbonate |

| Sodium hydride |

| Acyl chloride |

| Anhydride |

Applications of 4 Hydroxy 3,3 Dimethyl 1,3 Dihydro Indol 2 One in Chemical Biology Research

Development as a Molecular Probe for Biological Pathways

No published research was found describing the development or use of 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one as a molecular probe to investigate biological pathways.

Use as a Tool Compound for Target Validation Studies

There is no available literature that documents the use of this compound as a tool compound for validating biological targets.

Integration into Fragment-Based Drug Discovery (FBDD) Libraries

While the synthesis of diverse chemical libraries for fragment-based drug discovery is a common practice, there is no specific mention of this compound being included in such libraries or any subsequent screening results. dtu.dk

Applications in Chemo-proteomics and Activity-Based Protein Profiling (ABPP)

No studies have been identified that utilize this compound in chemo-proteomics or for the development of activity-based probes for protein profiling.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Avenues for Indol-2-one (B1256649) Derivatives

While classical methods for synthesizing indol-2-one derivatives are well-established, the quest for more efficient, sustainable, and diverse synthetic routes is ongoing. The future of indol-2-one synthesis will likely focus on novel strategies that offer greater control over stereochemistry and functional group tolerance.

Emerging synthetic methodologies are moving beyond traditional approaches to explore novel catalytic systems and reaction pathways. One promising area is the use of N-heterocyclic carbene (NHC) catalysis , which has shown potential in the efficient synthesis of various 2-oxindole derivatives. bohrium.com This method offers mild reaction conditions and a broad substrate scope, making it a valuable tool for generating diverse compound libraries. bohrium.com Another innovative approach involves the palladium-catalyzed oxygenative amidation of metal carbynoids . semanticscholar.org This strategy allows for the simultaneous formation of C=O and C–N bonds, providing a rapid and efficient route to structurally diverse oxindole-derived oxalamides under mild conditions. semanticscholar.org

Furthermore, the development of asymmetric synthesis methodologies will continue to be a major focus. The biological activity of chiral oxindoles is often dependent on their stereochemistry, making enantioselective synthesis crucial for drug discovery. nih.govnih.gov Future research will likely see the development of more sophisticated organocatalytic and metal-catalyzed asymmetric methods to access enantiopure indol-2-one derivatives. nih.gov Additionally, exploring biocatalytic approaches for oxindole (B195798) synthesis presents an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.net

The table below summarizes some of the emerging synthetic strategies for indol-2-one derivatives.

| Synthetic Strategy | Key Features | Potential Advantages |

| N-Heterocyclic Carbene (NHC) Catalysis | Utilizes NHCs as organocatalysts. | Mild reaction conditions, broad substrate scope, high efficiency. |

| Palladium-Catalyzed Oxygenative Amidation | Involves the reaction of metal carbynoids with alcohols and imines. | Simultaneous formation of multiple bonds, rapid access to diverse structures. |

| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organocatalysts). | Enantioselective synthesis of chiral oxindoles with high stereocontrol. |

| Biocatalysis | Utilizes enzymes to catalyze reactions. | High selectivity, mild and environmentally friendly conditions. |

Potential for Advanced Pre-clinical Research Models

The translation of promising drug candidates from the laboratory to the clinic is a significant challenge in drug development. The limitations of traditional 2D cell cultures and animal models in predicting human responses have spurred the development of more sophisticated preclinical models. For indol-2-one derivatives, these advanced models offer a more accurate assessment of efficacy and toxicity.

Organoids , which are three-dimensional, self-organizing structures that mimic the architecture and function of human organs, are poised to revolutionize preclinical drug testing. semanticscholar.orgmdpi.combioengineer.org These "mini-organs" can be derived from patient stem cells, allowing for personalized medicine approaches where the effectiveness of an indol-2-one derivative can be tested on a patient-specific model. semanticscholar.org This is particularly relevant for complex diseases like cancer, where tumor organoids can recapitulate the heterogeneity of the original tumor. rsc.org

Patient-Derived Xenografts (PDXs) offer another powerful preclinical model. researchgate.netnih.govresearchgate.net In PDX models, tumor tissue from a patient is implanted into an immunodeficient mouse, creating a more realistic in vivo model that better preserves the characteristics of the original tumor compared to traditional cell line-derived xenografts. nih.govresearchgate.net PDX models have been instrumental in evaluating the in vivo efficacy of various anticancer agents, including those with an indol-2-one core. nih.gov

Microfluidic devices , also known as "organs-on-a-chip," provide a platform for creating microenvironments that mimic human physiology. nih.govresearchgate.netrepcomseet.org These devices allow for the precise control of cell culture conditions and can be used to model complex biological processes, such as drug absorption, metabolism, and toxicity, in a high-throughput manner. researchgate.netrepcomseet.orgijcrt.org For indol-2-one derivatives, microfluidic platforms can be used for rapid screening and to gain insights into their pharmacokinetic and pharmacodynamic properties. nih.govijcrt.org

The table below highlights the key features of these advanced preclinical models.

| Preclinical Model | Description | Key Advantages for Indol-2-one Research |

| Organoids | 3D self-organizing structures that mimic organs. mdpi.combioengineer.org | Patient-specific drug screening, modeling of complex diseases. semanticscholar.org |

| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor tissue into immunodeficient mice. researchgate.netnih.gov | More accurate in vivo efficacy testing, preservation of tumor heterogeneity. researchgate.net |

| Microfluidic Devices (Organs-on-a-chip) | Micro-engineered systems that mimic physiological environments. nih.govresearchgate.net | High-throughput screening, detailed pharmacokinetic and pharmacodynamic studies. repcomseet.orgijcrt.org |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. rsc.orgnih.govresearchgate.net For indol-2-one derivatives, these computational tools offer powerful new approaches for compound design, bioactivity prediction, and optimization.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. repcomseet.orgijcrt.orgnih.gov These models can then be used to screen virtual libraries of novel indol-2-one derivatives to identify candidates with a high probability of being active against a specific biological target. ijcrt.orgnih.govplos.org This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.govnih.gov

Furthermore, generative AI models can be used to design entirely new indol-2-one derivatives with desired properties. rsc.org By learning the underlying chemical rules from existing data, these models can propose novel structures that are likely to be synthetically feasible and possess the desired biological activity. This approach has the potential to accelerate the discovery of new drug candidates with improved efficacy and safety profiles. rsc.orgnih.gov

Machine learning can also be applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of indol-2-one derivatives. semanticscholar.org By identifying potential liabilities early in the drug discovery process, these predictive models can help to prioritize the most promising candidates for further development. semanticscholar.org

The table below outlines the applications of AI and ML in the design of indol-2-one derivatives.

| AI/ML Application | Description | Impact on Indol-2-one Research |

| Virtual Screening | Using predictive models to screen large compound libraries. ijcrt.orgnih.gov | Rapid identification of potential hit compounds, cost and time savings. nih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties. rsc.org | Accelerated discovery of new drug candidates with optimized profiles. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity properties of compounds. semanticscholar.org | Early identification of potential liabilities, improved candidate selection. |

| Bioactivity Prediction | Predicting the biological activity of compounds against specific targets. repcomseet.orgijcrt.org | Prioritization of compounds for synthesis and experimental testing. nih.gov |

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of indol-2-one derivatives will greatly benefit from partnerships between chemists, biologists, computational scientists, and clinicians. bioengineer.orgresearchgate.netnih.gov

Collaborations between synthetic organic chemists and medicinal chemists are essential for the design and synthesis of novel indol-2-one libraries with improved drug-like properties. rsc.orgnih.gov Integrating expertise in computational chemistry and biology can guide the rational design of these compounds and provide insights into their mechanisms of action. nih.govopenaccesspub.org

Furthermore, partnerships between academic research institutions and pharmaceutical companies are crucial for translating basic scientific discoveries into new medicines. rsc.org These collaborations can provide access to specialized resources, expertise, and funding that are necessary to advance promising indol-2-one derivatives through preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one?

- Methodological Answer : A common approach involves acid-catalyzed cyclization or functionalization of indole precursors. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of structurally related indol-2-one derivatives under solvent-free or mild conditions, achieving high yields (70–90%) . Optimization of reaction time (4–8 hours) and temperature (80–100°C) is critical to minimize side products. Hydroxyl group protection (e.g., using acetyl or tert-butyldimethylsilyl groups) may be necessary to prevent undesired oxidation during synthesis.

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., CHNO expected m/z 177.0790).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous 3,3-dimethoxyindolin-2-one derivatives .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust solvent systems for reaction or bioassays.

- pKa : The hydroxyl group has an estimated pKa of ~9.5, influencing pH-dependent reactivity .

- Stability : Susceptible to oxidation under acidic/alkaline conditions; store under inert gas at –20°C for long-term stability .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indol-2-one scaffold be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., halogenation) is influenced by steric effects from the 3,3-dimethyl group. Computational modeling (DFT or MOE software) predicts preferential attack at the 5- or 7-position due to electron density distribution . Experimental validation via competitive reactions with iodine or nitration agents can confirm predicted sites .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, the keto-enol equilibrium in solution can shift based on solvent polarity. Use deuterated DMSO for NMR to stabilize the dominant tautomer. Cross-validate with solid-state IR and dynamic HPLC-MS to track tautomeric forms .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can identify potential targets (e.g., kinase inhibitors or GPCR ligands). Use PubChem bioactivity data for analogous indol-2-ones to train QSAR models, focusing on hydroxyl group interactions with catalytic residues . Validate predictions via in vitro enzyme inhibition assays .

Q. What experimental designs mitigate degradation during biological activity assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate buffer (pH 7.4) with 1% DMSO to enhance solubility while minimizing hydrolysis.

- Protection Strategies : Acetylate the hydroxyl group temporarily, then enzymatically deprotect post-cell uptake .

- Stability Monitoring : Track compound integrity via LC-MS at 0, 6, and 24-hour intervals under assay conditions .

Q. How does the 3,3-dimethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The dimethyl group sterically hinders Buchwald-Hartwig amination or Suzuki coupling at the 3-position. Focus on Pd-catalyzed couplings at the 5- or 7-positions, using bulky ligands (XPhos) to improve yields. Comparative studies with 3-unsubstituted indol-2-ones show a 40% reduction in coupling efficiency for the dimethyl variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.